Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclopentene, featuring an ethyl ester group, a methyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate exerts its effects involves interactions with various molecular targets. The ketone and ester functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyclopentanonecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxocyclopentanecarboxylate: Lacks the methyl group present in ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate.
Uniqueness
This compound is unique due to the presence of both a methyl group and an ethyl ester group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-3-12-9(11)8-6(2)4-5-7(8)10/h3-5H2,1-2H3 |
InChI Key |
ZUZYPDPTBNVQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC1=O)C |
Origin of Product |
United States |
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